molecular formula C14H18FNO4 B7845066 N-Boc-N-[(4-fluorophenyl)methyl]glycine

N-Boc-N-[(4-fluorophenyl)methyl]glycine

Cat. No.: B7845066
M. Wt: 283.29 g/mol
InChI Key: PDUIHMJJVLDHKX-UHFFFAOYSA-N
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Description

N-Boc-N-[(4-fluorophenyl)methyl]glycine is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-fluorobenzyl substituent on the amino nitrogen. This compound is structurally characterized by:

  • Molecular Formula: Estimated as C₁₄H₁₈FNO₄ (derived from analogous compounds in ).
  • Molecular Weight: ~283.27 g/mol.
  • Key Functional Groups: Boc (tert-butoxycarbonyl) and 4-fluorobenzyl, which confer steric protection and modulate electronic properties.

The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in peptide synthesis and medicinal chemistry. The 4-fluorobenzyl moiety may improve lipophilicity, influencing bioavailability in drug design .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUIHMJJVLDHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-[(4-fluorophenyl)methyl]glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group to the amino group of glycine.

    N-Alkylation: The protected glycine is then subjected to N-alkylation with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 4-fluorobenzyl group to the nitrogen atom of glycine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine. Common methods include:

Reagent SystemConditionsYield (Analogous Systems)Citation
Trifluoroacetic acid (TFA)20–50% TFA in DCM, 1–2 h, RT>90%
HCl in dioxane4 M HCl, 2–4 h, RT85–95%

Deprotection regenerates the secondary amine, enabling subsequent alkylation or acylation reactions. For example, the free amine can react with sulfonyl chlorides to form sulfonamides (see Section 4) .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes standard activation for peptide coupling or esterification:

Peptide Bond Formation

Activation with carbodiimides (e.g., EDC·HCl) facilitates amide bond synthesis:

ReagentsConditionsYield (Analogous Systems)Citation
EDC·HCl, HOBtDCM, RT, 24 h70–85%
DCC, DMAPTHF, 0°C to RT, 12 h65–80%

Esterification

Conversion to methyl or ethyl esters enhances solubility for further reactions:

ReagentsConditionsYield (Analogous Systems)Citation
SOCl₂, MeOHReflux, 4–6 h75–90%
DCC, DMAP, ROHDCM, RT, 12 h60–78%

C–H Functionalization of the 4-Fluorobenzyl Group

The 4-fluorophenyl ring undergoes directed ortho-C–H activation via palladium catalysis. For example:

Reaction TypeConditionsYield (Analogous Systems)Citation
AcetoxylationPd(OAc)₂, PhI(OAc)₂, DCE, 80°C60–75%
BorylationPd(dba)₂, B₂Pin₂, KOAc, dioxane65–92%

These reactions proceed via a six-membered palladacycle intermediate, with the fluorine atom influencing regioselectivity .

Amine Reactivity Post-Deprotection

The deprotected amine participates in nucleophilic reactions:

Sulfonamide Formation

Reaction with sulfonyl chlorides yields sulfonamide derivatives:

Sulfonyl ChlorideBaseYield (Analogous Systems)Citation
4-NitrobenzenesulfonylEt₃N, DCM65–73%
2,4-DinitrobenzenesulfonylPyridine, THF60–69%

Reductive Amination

Condensation with aldehydes/ketones followed by NaBH₃CN reduction affords secondary amines (yields: 50–70%) .

Scientific Research Applications

Synthesis and Characterization

The synthesis typically involves two main steps:

  • Formation of N-Boc-glycine : Glycine is reacted with di-tert-butyl dicarbonate.
  • Introduction of the 4-fluorobenzyl group : The N-Boc-glycine is then treated with 4-fluorobenzyl bromide to yield N-Boc-N-[(4-fluorophenyl)methyl]glycine.

This synthetic route allows for the selective incorporation of the fluorinated moiety, which can be monitored using techniques such as fluorine NMR spectroscopy.

Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc group serves as an orthogonal protecting group that can be selectively removed under acidic conditions, facilitating the assembly of complex peptides. The presence of the 4-fluorobenzyl group enhances stability during synthesis, particularly for sensitive functionalities.

Drug Development

This compound has been investigated for its potential as a pharmacophore in drug development. Its derivatives may act as inhibitors for specific enzymes or receptors, contributing to therapeutic effects against various diseases, including cancer and neurological disorders. The fluorinated moiety can also be utilized to introduce radioisotopes for developing radiopharmaceuticals used in PET imaging.

Interaction Studies

Research has focused on the interactions of this compound with various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate binding mechanisms to receptors or enzymes, enhancing our understanding of pharmacodynamics and pharmacokinetics.

Structure-Activity Relationship (SAR) Studies

The introduction of fluorine at specific positions within peptide chains allows researchers to study SAR more effectively. This information is crucial for optimizing lead compounds in drug discovery processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
N-Boc-(4-chlorophenyl)glycineSimilar Boc protection and phenyl substitutionChlorine instead of fluorine
N-Boc-(3-fluorophenyl)glycineDifferent fluorine positionPotentially different biological activity
N-Boc-(phenyl)glycineNo halogen substitutionLacks enhanced lipophilicity from fluorine
N-Boc-(4-methoxyphenyl)glycineMethoxy group instead of fluorineAlters electronic properties

The presence of the para-positioned fluorine atom enhances metabolic stability and lipophilicity, potentially improving bioavailability when used in pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of using this compound in various applications:

  • Research indicates that compounds containing the 4-fluorophenyl moiety often exhibit significant biological activities, making them relevant in therapeutic contexts.
  • Investigations into its binding affinity to specific receptors have shown promising results, suggesting potential uses in drug design aimed at targeting neurological disorders.

Mechanism of Action

The mechanism of action of N-Boc-N-[(4-fluorophenyl)methyl]glycine depends on its specific application and target. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The 4-fluorobenzyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related N-substituted glycine derivatives, highlighting substituents and key applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
N-Boc-N-[(4-fluorophenyl)methyl]glycine C₁₄H₁₈FNO₄ ~283.27 Boc, 4-fluorobenzyl Peptide synthesis building block
(R)-N-Boc-4-Fluorophenylglycine C₁₃H₁₆FNO₄ 269.27 Boc, 4-fluorophenyl Chiral synthesis, asymmetric catalysis
N-Boc-N-(2-(tritylthio)ethoxy)glycine C₂₃H₂₇NO₄S ~437.53 Boc, 2-(tritylthio)ethoxy Peptide ubiquitination
N-(4-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₅H₁₄ClNO₅S 355.80 4-chlorophenyl, 4-methylphenylsulfonyl Kinase inhibitor research
Methyl N-(4-chlorobenzoyl)glycinate C₁₀H₁₀ClNO₃ 227.65 4-chlorobenzoyl, methyl ester Intermediate in agrochemical synthesis

Key Structural Differences :

  • Substituent Type : The target compound’s 4-fluorobenzyl group contrasts with sulfonyl (), ester (), and tritylthioethoxy () groups in analogs.
  • Chirality : (R)-N-Boc-4-Fluorophenylglycine () is enantiomerically pure (98% ee), while the target compound’s stereochemistry is unspecified.

Physicochemical Properties

  • Melting Points: While direct data for the target compound is unavailable, structurally related quinoxaline derivatives () exhibit melting points of 175–179°C, suggesting similar thermal stability for Boc-protected glycines.
  • Solubility : The 4-fluorobenzyl group likely enhances lipid solubility compared to polar sulfonyl analogs (e.g., ), which may reduce aqueous solubility.
  • Reactivity : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, a feature shared with other Boc-protected compounds (e.g., ).

Biological Activity

N-Boc-N-[(4-fluorophenyl)methyl]glycine is a derivative of glycine with notable biological activity, primarily due to the presence of the tert-butyloxycarbonyl (Boc) protecting group and the 4-fluorobenzyl moiety. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly as a building block in peptide synthesis and as a pharmacophore in various therapeutic contexts.

Chemical Structure and Properties

  • IUPAC Name : N-(tert-butoxycarbonyl)-N-(4-fluorobenzyl)glycine
  • Molecular Formula : C₁₄H₁₈FNO₄
  • Molecular Weight : 283.3 g/mol
  • CAS Number : 851726-57-3

The structure of this compound includes:

  • A Boc group, which is a common protecting group for amino acids that can be removed under acidic conditions.
  • A 4-fluorobenzyl group that enhances the lipophilicity and metabolic stability of the compound, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. It can function as:

  • A substrate or inhibitor for certain enzymes, influencing biochemical pathways.
  • A potential pharmacophore in drug design, especially in targeting receptors or enzymes implicated in diseases like cancer and neurological disorders.

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). The fluorinated moiety allows for:

  • Enhanced monitoring during synthesis using fluorine NMR spectroscopy.
  • Improved stability of peptides during synthesis, particularly those sensitive to acidic or basic conditions .

Pharmacological Potential

Research indicates that compounds containing the 4-fluorophenyl group often exhibit significant biological activities. This compound has been studied for:

  • Its role as an intermediate in synthesizing bioactive molecules.
  • Potential inhibitory effects on specific enzymes or receptors, contributing to therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific receptors have utilized techniques such as surface plasmon resonance and molecular docking simulations. These studies aim to elucidate the binding mechanisms and pharmacodynamics involved .
  • Synthesis Pathway : The synthesis of this compound typically involves:
    • The reaction of glycine with di-tert-butyl dicarbonate to form N-Boc-glycine.
    • Subsequent reaction with 4-fluorobenzyl bromide to yield this compound .
  • Biological Activity Assessment : Various studies have assessed the biological activity of similar compounds through their effects on Gram-negative bacteria, highlighting their potential as antimicrobial agents. For instance, derivatives with similar structures have shown varying degrees of inhibition against pathogens like E. coli and Pseudomonas aeruginosa .

Summary Table of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor; peptide synthesis building block
Related CompoundsAntimicrobial activity against Gram-negative bacteria

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